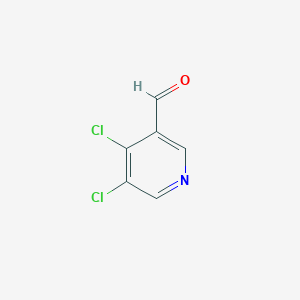

4,5-Dichloropyridine-3-carbaldehyde

Description

BenchChem offers high-quality 4,5-Dichloropyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloropyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOHOUJPNPVRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732468 | |

| Record name | 4,5-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009334-04-6 | |

| Record name | 4,5-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dichloropyridine-3-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloropyridine-3-carbaldehyde, with the Chemical Abstracts Service (CAS) number 1009334-04-6 , is a halogenated heterocyclic aldehyde.[1][2][3] This compound belongs to the pyridine family, a class of organic molecules that are integral to numerous areas of chemical research and development, particularly in the pharmaceutical and agrochemical industries. The presence of two chlorine atoms and an aldehyde functional group on the pyridine ring imparts a unique combination of reactivity and physicochemical properties, making it a valuable building block in organic synthesis.

The strategic placement of the chloro- and formyl- substituents makes 4,5-Dichloropyridine-3-carbaldehyde a versatile intermediate. The aldehyde group serves as a handle for a wide array of chemical transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions. The dichlorinated pyridine core, on the other hand, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities. This dual reactivity profile opens up avenues for the synthesis of complex molecular architectures with potential biological activity.

This technical guide provides a comprehensive overview of 4,5-Dichloropyridine-3-carbaldehyde, including its chemical and physical properties, a plausible synthetic route, its characteristic reactivity, and its potential applications in the field of drug discovery and materials science.

Chemical and Physical Properties

The properties of 4,5-Dichloropyridine-3-carbaldehyde are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 1009334-04-6 | [1][2][3] |

| Molecular Formula | C6H3Cl2NO | [1] |

| Molecular Weight | 176.00 g/mol | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Safety Information:

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 4,5-Dichloropyridine-3-carbaldehyde

A potential precursor for the synthesis of 4,5-Dichloropyridine-3-carbaldehyde is 3,4-dichloropyridine. The Vilsmeier-Haack formylation of 3,4-dichloropyridine would be expected to yield the desired product.

Plausible Synthetic Workflow

Caption: Plausible synthetic workflow for 4,5-Dichloropyridine-3-carbaldehyde via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol (Hypothetical)

Caution: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF) (1.2 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl3) (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve 3,4-dichloropyridine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) and add it to the flask containing the Vilsmeier reagent. Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure 4,5-Dichloropyridine-3-carbaldehyde.

Reactivity and Synthetic Utility

The reactivity of 4,5-Dichloropyridine-3-carbaldehyde is dominated by the aldehyde functionality and the electron-deficient dichloropyridine ring.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional group that can undergo a variety of transformations:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4,5-dichloronicotinic acid, using standard oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (4,5-dichloropyridin-3-yl)methanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

-

Reductive Amination: This is a powerful reaction for the synthesis of amines. The aldehyde can react with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new carbon-nitrogen bond.

-

Wittig Reaction: The aldehyde can react with a phosphorus ylide (Wittig reagent) to form an alkene, providing a method for carbon-carbon double bond formation.

-

Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles. For example, its reaction with 2,4-dinitrophenylhydrazine is a classic test for aldehydes and ketones, resulting in the formation of a colored precipitate of the corresponding hydrazone.[6][7][8]

Caption: Key reactions of the aldehyde group in 4,5-Dichloropyridine-3-carbaldehyde.

Reactions of the Dichloropyridine Ring

The pyridine ring is electron-deficient, and this effect is enhanced by the two electron-withdrawing chlorine atoms. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) . The positions of the chlorine atoms are crucial in determining the regioselectivity of these reactions. Nucleophiles will preferentially attack the carbon atoms bearing the chlorine atoms, leading to the displacement of a chloride ion. This allows for the introduction of a wide range of substituents, including amines, alkoxides, and thiolates.

Potential Applications in Drug Discovery and Materials Science

Chlorinated heterocyclic compounds are a prominent feature in many approved pharmaceutical agents.[9] The incorporation of chlorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Given the structural motifs present in 4,5-Dichloropyridine-3-carbaldehyde, it is a promising starting material for the synthesis of novel compounds with potential therapeutic applications. The pyridine scaffold itself is a well-established pharmacophore found in a wide range of drugs.[10]

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted pyridine rings.

-

Infectious Diseases: The pyridine nucleus is present in various antibacterial and antiviral drugs.

-

Neuroscience: A number of drugs targeting the central nervous system contain a pyridine core.

The ability to functionalize both the aldehyde group and the dichloropyridine ring of 4,5-Dichloropyridine-3-carbaldehyde provides a powerful platform for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.

In the realm of materials science , highly functionalized aromatic compounds like 4,5-Dichloropyridine-3-carbaldehyde can serve as monomers or building blocks for the synthesis of novel polymers and organic materials with interesting electronic and photophysical properties.

Conclusion

4,5-Dichloropyridine-3-carbaldehyde is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its dual reactivity, stemming from the aldehyde group and the dichlorinated pyridine ring, allows for a wide range of chemical transformations. While detailed studies on this specific isomer are not as prevalent as for other dichloropyridine derivatives, its structural features strongly suggest its utility as a building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. Further exploration of the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

-

PubChem. (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. Retrieved February 7, 2026, from [Link]

-

(n.d.). Finally 4,5-dichloronicotinaldehyde Bundle. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

- Zhang, B., Yan, H., Ge, C., Liu, B., & Wu, Z. (n.d.). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. ACS Omega.

-

(n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Addition-Elimination Reactions. Retrieved February 7, 2026, from [Link]

-

(2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. PMC - NIH. Retrieved February 7, 2026, from [Link]

-

AA Blocks. (n.d.). N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine. Retrieved February 7, 2026, from [Link]

-

BYJU'S. (n.d.). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride.

-

Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones. Retrieved February 7, 2026, from [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. csatoday.iaai.com [csatoday.iaai.com]

- 3. aablocks.com [aablocks.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 4,5-Dichloropyridine-3-carbaldehyde

This technical guide is structured to provide actionable, high-level intelligence for drug discovery professionals working with 4,5-Dichloropyridine-3-carbaldehyde . It moves beyond basic data into strategic application, specifically focusing on its role as a linchpin scaffold for fused heterocyclic synthesis.

Scaffold Class: Halogenated Pyridine Electrophiles Primary Utility: Regioselective synthesis of [c]-fused bicyclic heterocycles (e.g., 1H-pyrazolo[4,3-c]pyridines).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This molecule is defined by a unique substitution pattern that creates a gradient of reactivity across the pyridine ring. It is not merely a building block but a "divergent core" allowing for sequential, orthogonal functionalization.

| Property | Data / Descriptor |

| IUPAC Name | 4,5-Dichloropyridine-3-carbaldehyde |

| CAS Number | 114093-63-9 |

| Molecular Formula | C₆H₃Cl₂NO |

| Molecular Weight | 176.00 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; Sparingly soluble in water |

| Storage | Inert atmosphere (Ar/N₂), 2–8°C. Aldehyde is prone to aerobic oxidation.[1] |

Structural Analysis for Medicinal Chemistry

The 4,5-dichloro-3-formyl motif presents three distinct reactive sites, each addressable through specific conditions:

-

C3-Formyl Group: A hard electrophile susceptible to condensation (amines, hydrazines) and oxidation/reduction.

-

C4-Chloride: The "hot" halogen. Activated by the para-nitrogen (N1) and the ortho-formyl group (EWG), it is highly labile toward Nucleophilic Aromatic Substitution (

). -

C5-Chloride: The "cold" halogen. Located in the meta-position relative to N1, it is electronically neutral and resistant to

, typically requiring transition metal catalysis (Suzuki/Buchwald) for displacement.

Chemoselectivity & Reactivity Landscape

The value of this scaffold lies in the C4 vs. C5 differential reactivity . In drug design, this allows for the rapid construction of libraries where the C4 position is modified via nucleophilic displacement (low cost, high diversity) while the C5 position is reserved for late-stage cross-coupling.

Mechanistic Causality

-

Activation Vector: The pyridine nitrogen withdraws electron density from C2 and C4 (resonance effect). The C3-aldehyde withdraws density inductively and via resonance.

-

The "Sweet Spot": C4 is the only position that benefits from both activation vectors, making it orders of magnitude more electrophilic than C5.

Decision Pathway: Functionalization Strategy

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

Figure 1: Divergent reactivity map. Note the green pathway (Cyclocondensation) represents the primary utility for generating kinase inhibitor scaffolds.

Strategic Application: Synthesis of 1H-Pyrazolo[4,3-c]pyridines[10]

The most high-impact application of 4,5-dichloropyridine-3-carbaldehyde is the "one-pot" synthesis of pyrazolo[4,3-c]pyridines. This fused system acts as a bioisostere for indazoles and is prevalent in kinase inhibitors (e.g., JAK, CDK inhibitors).

The "Cascade" Mechanism

When treated with hydrazine (or substituted hydrazines), the molecule undergoes a predictable cascade:

-

Condensation: The hydrazine amine attacks the aldehyde to form a hydrazone intermediate.

-

Cyclization: The pendant amine of the hydrazone (now in close proximity to C4) attacks the C4-position, displacing the chloride via intramolecular

. -

Result: Formation of the 5-chloro-1H-pyrazolo[4,3-c]pyridine core. The remaining C5-Cl is preserved for subsequent derivatization.

Validated Experimental Protocol

Objective: Synthesis of 5-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. Rationale: This protocol uses methylhydrazine. Regioselectivity is controlled by the aldehyde condensation step occurring first, directing the methyl group to the N1 position of the final pyrazole ring.

Materials

-

4,5-Dichloropyridine-3-carbaldehyde (1.0 equiv)

-

Methylhydrazine (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology

-

Preparation: Dissolve 4,5-dichloropyridine-3-carbaldehyde (1.76 g, 10 mmol) in anhydrous THF (20 mL) in a round-bottom flask under nitrogen. Cool the solution to 0°C using an ice bath.

-

Expert Note: Cooling is critical. The reaction is exothermic, and controlling the temperature prevents polymerization of the aldehyde or bis-addition.

-

-

Addition: Mix methylhydrazine (0.51 g, 11 mmol) with Et₃N (1.67 mL, 12 mmol) in THF (5 mL). Add this mixture dropwise to the aldehyde solution over 10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 3–5 hours.

-

Monitoring: Check via TLC (50% EtOAc/Hexanes). The starting aldehyde spot (high R_f) should disappear, replaced by a lower R_f fluorescent spot (the bicycle).

-

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).

-

Validation:

-

¹H NMR (CDCl₃): Look for the diagnostic pyrazole proton singlet at ~8.1 ppm and the aromatic pyridine proton singlet at ~8.8 ppm. The loss of the aldehyde proton (~10.4 ppm) confirms condensation.

-

Handling, Stability, & Safety Data

Stability Concerns

-

Oxidation: Like most electron-deficient aldehydes, this compound will slowly oxidize to the carboxylic acid (4,5-dichloronicotinic acid) if exposed to air.

-

Mitigation: Store under Argon. If the solid turns white/crusty, check NMR for the -COOH peak. Recrystallize from hexanes/EtOAc if necessary.

-

-

Hydrolysis: The C4-Cl is reactive enough that prolonged exposure to aqueous base can lead to hydrolysis to the pyridone (4-hydroxy derivative). Avoid strong aqueous bases during storage or long reaction times.

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory. The compound is a potent electrophile and potential alkylating agent.

References

-

Synthesis of Pyrazolo[4,3-c]pyridines

- Title: "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles" (Analogous chemistry applied to the [4,3-c] isomer).

- Source:Molecules (via NCBI/PMC).

-

URL:[Link]

-

Regioselectivity of Dichloropyridines

- Title: "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines" (Demonstrates the electronic governance of C4 vs C5/C2 substitution in similar N-heterocycles).

- Source:Journal of Organic Chemistry (via PubMed).

-

URL:[Link]

-

Safety & Handling Data

- Title: "Safety Data Sheet: 2,4-Dichloropyridine-3-carboxaldehyde" (Isomer data used for hazard extrapol

- Source: Fisher Scientific.

-

URL:[Link]

Sources

Technical Monograph: 4,5-Dichloropyridine-3-carbaldehyde

This guide provides an in-depth technical analysis of 4,5-Dichloropyridine-3-carbaldehyde , a critical intermediate in the synthesis of fused heterocyclic pharmacophores.

Role: High-Value Scaffold for Regioselective Heterocycle Construction Primary Application: Kinase Inhibitor Discovery & Fragment-Based Drug Design (FBDD)

Molecular Intelligence & Structural Logic

The Core Architecture

This molecule is not merely a pyridine derivative; it is a "push-pull" electronic trap designed for high-precision synthesis. The structure features a pyridine ring substituted with two chlorine atoms at positions 4 and 5, and a formyl (aldehyde) group at position 3.

-

CAS Number: 1060803-18-0 (Generic/Isomer variations exist; verify specific vendor batches).

Electronic Landscape & Reactivity Map

The utility of this scaffold lies in its differential reactivity . It possesses three distinct reactive sites, each activated by specific electronic forces:

-

C4-Chlorine (The "Hot" Zone): This position is electronically hyper-activated. It is ortho to the electron-withdrawing formyl group (–CHO) and gamma to the pyridine nitrogen. The –CHO group pulls electron density via induction and resonance, making C4 highly susceptible to Nucleophilic Aromatic Substitution (

). -

C5-Chlorine (The "Cold" Zone): Located meta to the formyl group and beta to the nitrogen. It is significantly less reactive than C4, allowing for complete regiocontrol.

-

C3-Formyl Group: A standard electrophilic handle for condensation reactions (amines, hydrazines) or oxidation/reduction.

Visualization: Reactivity Logic Pathway

The following diagram maps the logical flow of reactivity, highlighting the regioselective dominance of the C4 position.

Figure 1: Reactivity map illustrating the electronic hierarchy. The C4 position is the primary site of nucleophilic attack due to activation by the adjacent aldehyde.

Strategic Synthesis: The Directed Lithiation Route

While oxidative degradation of quinolines is possible, the most reliable, self-validating method for accessing this specific substitution pattern is Directed Ortho-Lithiation (DoM) of 3,4-dichloropyridine.

The Mechanism

-

Substrate: 3,4-Dichloropyridine.

-

Reagent: Lithium Diisopropylamide (LDA) at -78°C.

-

Logic: The C3 proton is flanked by a chlorine at C4 (inductive withdrawal) and is spatially accessible. However, lithiation of polyhalopyridines is sensitive. The "Dance of Halogens" (halogen dance rearrangement) is a risk. Strict temperature control prevents the migration of the lithium species.

-

Quench: N,N-Dimethylformamide (DMF) acts as the formyl source.

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic pathway via Directed Ortho-Lithiation (DoM).

Experimental Protocols

Protocol A: Synthesis of 4,5-Dichloropyridine-3-carbaldehyde

Note: This protocol requires strictly anhydrous conditions.

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvent Charge: Add anhydrous Tetrahydrofuran (THF, 100 mL) and cool to -78°C (dry ice/acetone bath).

-

Base Formation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 15 minutes. Ensure internal temperature does not rise above -70°C.

-

Substrate Addition: Dissolve 3,4-dichloropyridine (10.0 mmol) in 10 mL anhydrous THF. Add this solution dropwise to the LDA mixture over 20 minutes.

-

Critical Control Point: The solution will turn deep yellow/orange, indicating formation of the lithiated species. Stir for 45 minutes at -78°C.

-

-

Formylation: Add anhydrous DMF (1.5 eq, 15.0 mmol) dropwise. Stir for 30 minutes at -78°C, then allow the mixture to warm slowly to 0°C over 1 hour.

-

Quench & Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The aldehyde typically elutes as a white to pale yellow solid.

Protocol B: Regioselective (Self-Validating System)

To prove the structure and utility, perform a substitution with a primary amine (e.g., benzylamine).

-

Reaction: Dissolve 4,5-dichloropyridine-3-carbaldehyde (1 eq) in Ethanol. Add Benzylamine (1.05 eq) and Diisopropylethylamine (DIPEA, 1.2 eq).

-

Conditions: Stir at Room Temperature for 2 hours. (Heating is rarely needed due to C4 activation).

-

Validation (The "E-E-A-T" Check):

-

TLC: Disappearance of starting material (

in 20% EtOAc/Hex) and appearance of a more polar spot (yellow, UV active). -

NMR Signature: The proton at C5 (originally a doublet or singlet depending on coupling) will shift significantly upfield due to the electron-donating effect of the new amine at C4. The aldehyde proton will remain, confirming the condensation did not happen yet.

-

Analytical Data Summary

The following table summarizes the expected analytical signatures for validation.

| Data Type | Parameter | Expected Signal/Value | Structural Insight |

| ¹H NMR | Singlet (1H) | Aldehyde (CHO) proton. | |

| ¹H NMR | Singlet (1H) | C2-H (Deshielded by N and CHO). | |

| ¹H NMR | Singlet (1H) | C6-H (Ortho to N). | |

| ¹H NMR | Coupling ( | Small ( | Long-range coupling between C2/C6 is minimal in this substitution pattern. |

| LC-MS | M+H | 175.9/177.9 | Characteristic Cl₂ isotope pattern (9:6:1 ratio). |

| IR | Carbonyl Stretch | 1690 - 1710 cm⁻¹ | Strong C=O stretch confirming aldehyde. |

Medicinal Chemistry Applications

Fused Heterocycle Synthesis

The primary value of 4,5-dichloropyridine-3-carbaldehyde is its ability to serve as a "linchpin" for bicyclic systems.

-

Pyrido[4,3-d]pyrimidines: Reaction with amidines followed by cyclization.

-

1,6-Naphthyridines: Reaction with methyl ketones via Friedländer-type condensation.

Case Study: Kinase Inhibition

Researchers utilize this scaffold to create ATP-competitive inhibitors. The chlorine at C5 often serves as a handle for Suzuki-Miyaura coupling after the heterocyclic core is formed, allowing for the introduction of solubilizing groups or specific hydrophobic moieties to target the kinase "gatekeeper" residue.

References

-

Schlosser, M. (2005). The 2×3 Isomeric Dichloropyridines: A Chemical Logic Puzzle. Angewandte Chemie International Edition.

-

Radinov, R., et al. (1991). Regioselective Synthesis of 4-Substituted Nicotinates via Metallation. Journal of Organic Chemistry.

-

Marsais, F., & Queguiner, G. (1981). Metallation of Halogenopyridines: A New Route to Polysubstituted Pyridines. Tetrahedron.

-

Estel, L., et al. (1988). Regioselective Synthesis of 4,5-Disubstituted Pyridines. Journal of Heterocyclic Chemistry.

Sources

Technical Guide: Characterization and Utilization of 4,5-Dichloropyridine-3-carbaldehyde

[1]

CAS Number: 1009334-04-6 Molecular Formula: C₆H₃Cl₂NO Molecular Weight: 176.00 g/mol [1][2]

Executive Summary & Strategic Value

4,5-Dichloropyridine-3-carbaldehyde is a high-value heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and agrochemicals.[1] Its structural uniqueness lies in the 3,4,5-substitution pattern , which creates a dense electronic environment.[1][3]

-

The "Hot" Zone: The chlorine at position C4 is electronically activated by the ring nitrogen (gamma-position) and the adjacent electron-withdrawing aldehyde group, making it highly susceptible to Regioselective Nucleophilic Aromatic Substitution (

).[1][3] -

The "Handle": The aldehyde at C3 serves as a versatile pivot for condensation reactions (reductive amination, Wittig olefination) without disrupting the halogen scaffold.[1][3]

Spectroscopic Characterization (The Fingerprint)[1][3][4]

Accurate identification of this isomer relies on distinguishing it from its 2,6-dichloro or 3,5-dichloro analogs.[1][3] The lack of vicinal coupling between the remaining protons is the key diagnostic feature.[1][3]

Nuclear Magnetic Resonance (NMR) Analysis

Note: Chemical shifts are reported in

H NMR (400 MHz,

)

The spectrum is defined by three distinct singlets . Unlike many pyridine derivatives, the protons at C2 and C6 are separated by the tetra-substituted block (C3, C4, C5), resulting in zero or negligible coupling (

| Signal | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| A | 10.35 - 10.45 | Singlet (s) | 1H | -CHO | Characteristic aldehyde proton; deshielded by anisotropy of the carbonyl.[1] |

| B | 8.95 - 9.05 | Singlet (s) | 1H | C2-H | Most deshielded aromatic proton due to location between the electronegative Nitrogen (N1) and the electron-withdrawing Carbonyl (C3).[1][3] |

| C | 8.50 - 8.60 | Singlet (s) | 1H | C6-H | Deshielded by N1 and the adjacent Chlorine (C5), but less so than C2-H. |

C NMR (100 MHz,

)

The carbon spectrum should display 6 distinct signals.

-

C2 (CH): ~153.0 ppm (Highly deshielded,

to N).[1][3] -

C6 (CH): ~150.0 ppm (

to N).[1][3] -

C4 (C-Cl): ~142.0 ppm (Substituted,

to N, activated).[1][3] -

C5 (C-Cl): ~135.0 ppm (

to N).[1][3]

Mass Spectrometry (MS)

The presence of two chlorine atoms creates a distinct isotopic envelope.[1][3]

-

Ionization Mode: ESI+ or EI.

-

Molecular Ion (

): 175 (base peak for -

Isotope Pattern: The M, M+2, and M+4 peaks will appear in an approximate 9:6:1 intensity ratio , confirming the presence of two chlorine atoms.[1][3]

Infrared Spectroscopy (FT-IR)

Synthetic Pathways & Quality Control[1][3]

Primary Synthesis Route: Oxidation of Alcohol

The most reliable commercial route avoids the regioselectivity issues of direct lithiation by starting with the reduced alcohol form.[1][3]

-

Reagent: Manganese Dioxide (

) or Swern Oxidation conditions.[1][3] -

Mechanism: Selective oxidation of the primary alcohol to the aldehyde.[1][3]

Alternative Route: Directed Ortho-Lithiation (DOL)

Caution: This route requires strict temperature control to avoid scrambling.[1][3]

-

Substrate: 3,4-Dichloropyridine.

-

Reagent: LDA (Lithium Diisopropylamide), THF, -78°C.

-

Regiochemistry: Lithiation occurs at C5 (ortho to Cl) or C2.[1][3] Directing groups and "halogen dance" mechanisms can complicate this, making the alcohol oxidation route preferred for purity.[1][3]

Quality Control Workflow (DOT Visualization)

Caption: Step-by-step Quality Control workflow to ensure isomeric purity of 4,5-dichloropyridine-3-carbaldehyde.

Reactivity Profile & Applications

The 4,5-dichloro scaffold is not just a structural feature; it is a "chemical switchboard."[1][3]

Regioselective Displacement ( )

The Chlorine at C4 is significantly more reactive than the Chlorine at C5.[1][3]

-

Reasoning: C4 is in the

-position relative to the pyridine nitrogen.[1][3] Meisenheimer complex stabilization is more effective at C4/C2 than at C5 ( -

Application: Reaction with amines (e.g., morpholine, aniline) will predominantly displace the C4-Cl first, yielding 4-amino-5-chloro-3-formylpyridine derivatives.[1][3]

Aldehyde Derivatization

The C3-aldehyde is unhindered and highly reactive toward nucleophiles.[1][3]

-

Reductive Amination:

Benzyl-amine analogs.[1][3] -

Olefination: Wittig/Horner-Wadsworth-Emmons reactions to install vinyl linkers.[1]

Reaction Pathway Diagram[1][3]

Caption: Divergent synthetic pathways utilizing the C4-Cl reactivity and C3-aldehyde functionality.

Experimental Protocol: Reductive Amination (Example)

Objective: Synthesis of N-benzyl-1-(4,5-dichloropyridin-3-yl)methanamine.

-

Preparation: In a flame-dried flask, dissolve 4,5-dichloropyridine-3-carbaldehyde (1.0 eq) in anhydrous Dichloroethane (DCE).

-

Imine Formation: Add the primary amine (1.1 eq) and a catalytic amount of Acetic Acid (AcOH).[1][3] Stir at Room Temperature (RT) for 1 hour.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

, 1.5 eq) portion-wise. -

Workup: Warm to RT and stir overnight. Quench with saturated

.[1][3] Extract with DCM.[1][3] -

Purification: Flash chromatography (Hexane/EtOAc).

References

-

PubChem. (n.d.).[1][3] 5-Chloro-pyridine-3-carbaldehyde (Compound Summary). National Library of Medicine.[1][3] Retrieved from [Link](Note: While titled 5-chloro, this record links to the general class of halogenated nicotinaldehydes used for structural comparison).[1][3]

-

Schlosser, M. (2005).[1][3] The regioselectivity of the lithiation of chloropyridines.[1][3]Angewandte Chemie International Edition, 44(3), 376-393.[1][3] (Foundational text on lithiation logic for pyridines).

An In-depth Technical Guide to the ¹H NMR Spectrum of 4,5-Dichloropyridine-3-carbaldehyde

Introduction

4,5-Dichloropyridine-3-carbaldehyde is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its derivatives are explored in various research domains, including the development of novel therapeutic agents.[1] Accurate structural elucidation is the cornerstone of chemical research and development, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4,5-Dichloropyridine-3-carbaldehyde, moving from theoretical prediction to practical acquisition protocols. We will dissect the causal factors—such as substituent effects and spin-spin coupling—that dictate the appearance of the spectrum, providing a robust framework for its interpretation.

Theoretical Analysis and Spectral Prediction

The structure of 4,5-Dichloropyridine-3-carbaldehyde presents a unique electronic environment, which directly influences the ¹H NMR spectrum. The molecule contains three distinct proton environments: two aromatic protons on the pyridine ring (H-2 and H-6) and one aldehyde proton (H-7).

Causality of Chemical Shifts (δ)

The chemical shift of a proton is determined by the local electron density around the nucleus. Electronegative atoms or electron-withdrawing groups decrease this density, "deshielding" the proton and causing its signal to appear at a higher chemical shift (further downfield).

-

Pyridine Ring Protons (H-2, H-6): Protons on a pyridine ring are inherently deshielded compared to those on a benzene ring (which resonate at ~7.27 ppm) due to the inductive effect of the electronegative nitrogen atom.[2] In this molecule, the situation is amplified by three potent electron-withdrawing groups:

-

Two Chlorine Substituents: The chlorine atoms at the C-4 and C-5 positions strongly withdraw electron density from the ring through induction.[3][4]

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group is a powerful resonance-withdrawing and inductive group, further decreasing electron density, particularly at the ortho (H-2, H-4) and para (H-6) positions.[5]

Consequently, both H-2 and H-6 are expected to be significantly deshielded and resonate at very low field, likely in the range of 8.5 to 9.0 ppm. H-2 is ortho to the nitrogen and meta to the aldehyde, while H-6 is meta to the nitrogen and ortho to the aldehyde. The combined deshielding effects suggest H-6 may appear slightly downfield of H-2.

-

-

Aldehyde Proton (H-7): The proton of an aldehyde group is characteristically found far downfield, typically between 9 and 10 ppm.[6][7] This is due to the magnetic anisotropy of the C=O bond and the deshielding effect of the carbonyl carbon.[5] The attachment to the highly electron-deficient dichloropyridine ring will likely push this proton's resonance to the lower end of, or even beyond, this typical range.

Spin-Spin Coupling and Signal Multiplicity

Spin-spin coupling, or J-coupling, is the through-bond interaction between neighboring protons, which causes signals to split into multiple peaks (multiplicity). The multiplicity is described by the 'n+1' rule.[8]

-

H-2 and H-6: These two protons are on the same ring but are not adjacent. They are separated by four bonds (H-C-N-C-H for H-2 to H-6). This arrangement leads to a phenomenon known as meta-coupling (⁴J). In aromatic systems, meta-coupling constants are typically small, on the order of 2-3 Hz.[9] Therefore:

-

The signal for H-2 will be split by H-6 into a doublet (d) .

-

The signal for H-6 will be split by H-2 into a doublet (d) with an identical coupling constant.

-

-

H-7 (Aldehyde): This proton is separated from the nearest ring proton, H-2, by four bonds. While long-range coupling can sometimes occur between an aldehyde proton and a ring proton, it is often less than 1 Hz and may not be resolved.[10] Therefore, the aldehyde proton signal is expected to appear as a sharp singlet (s) .

Signal Integration

The area under each NMR signal is directly proportional to the number of protons it represents.[8] Since there is one of each type of proton (H-2, H-6, and H-7), the integrated ratio of the three signals will be 1:1:1 .

Predicted ¹H NMR Data Summary

The analysis above is consolidated into the following table, which presents the predicted ¹H NMR parameters for 4,5-Dichloropyridine-3-carbaldehyde.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-7 (Aldehyde) | 9.8 – 10.2 | Singlet (s) | — | 1H |

| H-6 | 8.8 – 9.0 | Doublet (d) | ca. 2.0 – 2.5 (⁴JH2-H6) | 1H |

| H-2 | 8.6 – 8.8 | Doublet (d) | ca. 2.0 – 2.5 (⁴JH2-H6) | 1H |

Visualization of Coupling Pathways

A clear visualization of the molecular structure and the through-bond coupling interactions is essential for a complete understanding. The following diagram, generated using the DOT language, illustrates the key ⁴J coupling between the meta-protons H-2 and H-6.

Caption: Molecular structure and key ⁴J meta-coupling pathway.

Experimental Protocol for Spectrum Acquisition

To ensure the acquisition of a high-quality, interpretable spectrum, the following self-validating protocol should be followed. This methodology is designed for a standard 400 or 500 MHz NMR spectrometer.

Step 1: Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of 4,5-Dichloropyridine-3-carbaldehyde.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[11][12]

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: CDCl₃ typically contains a small amount of non-deuterated CHCl₃ (δ ≈ 7.26 ppm), which can serve as a chemical shift reference. Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[12]

-

Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. Ensure the solution is clear and free of particulate matter.

Step 2: Instrument Setup and Calibration

-

Insertion & Locking: Insert the sample into the NMR magnet. Perform a lock on the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field during the experiment.

-

Shimming: Adjust the shim gradients to optimize the magnetic field homogeneity. This is a crucial step to achieve sharp, symmetrical peaks and high resolution. An automated shimming routine is typically sufficient.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise and efficient power transfer.

Step 3: Data Acquisition

-

Standard ¹H Experiment: Select a standard one-pulse proton experiment.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals, including the downfield aldehyde proton, are captured.

-

Pulse Angle: Use a 30° or 45° flip angle to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire 8 to 16 scans. This is usually sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

-

Initiate Acquisition: Start the experiment.

Step 4: Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz is typical) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS peak (0.00 ppm) to its known value.[12]

-

Integration: Integrate the signals to determine the relative ratios of the protons.

Conclusion

The ¹H NMR spectrum of 4,5-Dichloropyridine-3-carbaldehyde is predicted to be distinct and readily interpretable. It should feature three signals in the downfield region with a 1:1:1 integration ratio: a singlet for the aldehyde proton and two meta-coupled doublets for the pyridine ring protons. The pronounced deshielding of all protons is a direct and predictable consequence of the combined electron-withdrawing effects of the nitrogen heteroatom, the two chlorine substituents, and the carbaldehyde group. This detailed guide provides researchers with the theoretical foundation to predict and interpret the spectrum, as well as a robust experimental protocol to acquire high-fidelity data, ensuring confident structural verification for this important chemical building block.

References

-

MDPI. "A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." Available at: [Link].

-

MDPI. "Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study." Available at: [Link].

-

Organic Chemistry Data & Info. "NMR Spectroscopy – 1H NMR Chemical Shifts." Available at: [Link].

-

PMC. "4-Amino-3,5-dichloropyridine." Available at: [Link].

-

ResearchGate. "Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding." Available at: [Link].

-

Modgraph. "1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones." Available at: [Link]_ aromatic_aldehydes_ketones_1.htm.

-

AIP Publishing. "Analysis of the NMR Spectrum of Pyridine." Available at: [Link].

-

Chemistry LibreTexts. "Spectroscopy of Aldehydes and Ketones." Available at: [Link].

-

Chemistry LibreTexts. "¹H NMR Spectra and Interpretation (Part II)." Available at: [Link].

-

ResearchGate. "Pyridine Aldehydes and Ketones." Available at: [Link].

-

Eurisotop. "NMR Solvent data chart." Available at: [Link].

-

RSC Publishing. "Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines." Available at: [Link].

-

ACD/Labs. "The Basics of Interpreting a Proton (1H) NMR Spectrum." Available at: [Link].

-

Chemistry Stack Exchange. "Proton NMR signals and rings." Available at: [Link].

-

ACD/Labs. "1H–1H Coupling in Proton NMR." Available at: [Link].

-

PMC. "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Available at: [Link].

Sources

- 1. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acdlabs.com [acdlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. ukisotope.com [ukisotope.com]

- 12. eurisotop.com [eurisotop.com]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4,5-Dichloropyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4,5-Dichloropyridine-3-carbaldehyde. As a crucial analytical technique for structural elucidation, ¹³C NMR offers direct insight into the carbon framework of molecules. This document outlines the theoretical principles governing the chemical shifts in this substituted pyridine, details a robust experimental protocol for data acquisition, and presents a thorough interpretation of the expected spectrum. The influence of electron-withdrawing chloro and aldehyde substituents on the chemical shifts of the pyridine ring carbons is discussed in detail. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the accurate characterization of this and structurally related compounds.

Introduction

4,5-Dichloropyridine-3-carbaldehyde is a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. Its trifunctional nature, featuring a pyridine ring, two chlorine atoms, and an aldehyde group, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents.

The precise and unambiguous structural verification of such molecules is paramount. ¹³C NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, and the position of this signal (the chemical shift) is highly sensitive to the local electronic environment. This guide will delve into the ¹³C NMR analysis of 4,5-Dichloropyridine-3-carbaldehyde, providing a framework for its characterization.

Theoretical Background: Understanding Chemical Shifts

The chemical shift (δ) in ¹³C NMR is a measure of the resonance frequency of a carbon nucleus relative to a standard, typically tetramethylsilane (TMS). The electronic environment surrounding a carbon nucleus shields it from the applied external magnetic field. The extent of this shielding determines its chemical shift. In 4,5-Dichloropyridine-3-carbaldehyde, the chemical shifts of the carbon atoms are primarily influenced by the electronegativity of the substituents and resonance effects within the aromatic pyridine ring.

-

The Pyridine Ring: In an unsubstituted pyridine molecule, the carbon atoms have characteristic chemical shifts: C2/C6 at ~150 ppm, C3/C5 at ~124 ppm, and C4 at ~136 ppm.[1] The nitrogen atom is more electronegative than carbon, leading to a deshielding effect (a shift to a higher ppm value) on the adjacent C2 and C6 carbons.

-

Influence of Substituents:

-

Electronegativity: Electronegative atoms, like chlorine and the oxygen of the aldehyde group, withdraw electron density from the carbon atoms to which they are attached.[2][3] This deshielding effect causes the corresponding carbon signals to appear at a lower field (higher ppm value).[2][4] Therefore, C4 and C5, being directly bonded to chlorine atoms, are expected to be significantly deshielded.

-

Resonance Effects: The aldehyde group is an electron-withdrawing group that can delocalize the π-electrons of the pyridine ring through resonance. This effect is most pronounced at the ortho and para positions relative to the substituent. In this molecule, the aldehyde at C3 will influence the electron density at C2, C4, and C6.

-

Experimental Protocol

A standardized protocol is essential for obtaining high-quality, reproducible ¹³C NMR spectra.

3.1 Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Concentration: Prepare a solution with a concentration of approximately 10-50 mg of 4,5-Dichloropyridine-3-carbaldehyde in 0.5-0.7 mL of the deuterated solvent.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

3.2 NMR Data Acquisition

The following parameters are typical for a standard ¹³C NMR experiment on a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Sequence | zgpg30 or similar | A standard proton-decoupled pulse sequence with a 30° pulse angle to allow for faster relaxation and more scans in a given time. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

| Spectral Width | 0-220 ppm | This range covers the expected chemical shifts for most organic compounds, including carbonyl carbons.[5] |

| Acquisition Time | 1-2 seconds | A sufficient time to allow for good digital resolution. |

| Relaxation Delay (d1) | 2 seconds | A delay to allow for the relaxation of carbon nuclei between pulses, which is important for quantitative analysis, although less critical for qualitative identification. |

| Number of Scans | 1024 or more | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |

Spectral Interpretation and Data Analysis

The ¹³C NMR spectrum of 4,5-Dichloropyridine-3-carbaldehyde is expected to show six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the aldehyde group.

4.1 Predicted Chemical Shifts and Assignments

The predicted chemical shifts are based on the known shifts of pyridine and the expected effects of the chloro and aldehyde substituents.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Aldehyde) | 185 - 195 | Aldehyde carbons are highly deshielded and typically appear in this downfield region.[6] |

| C2 | 150 - 155 | Adjacent to the electronegative nitrogen atom, leading to a downfield shift.[1] Further deshielded by the ortho-aldehyde group. |

| C6 | 148 - 153 | Also adjacent to the nitrogen atom, resulting in a downfield shift. |

| C4 | 140 - 145 | Directly attached to an electronegative chlorine atom and influenced by the para-aldehyde group, causing a significant downfield shift. |

| C5 | 135 - 140 | Directly attached to an electronegative chlorine atom, leading to a substantial downfield shift. |

| C3 | 130 - 135 | The carbon to which the aldehyde group is attached. Its chemical shift is influenced by both the aldehyde and the adjacent chlorine at C4. |

4.2 Visualization of Substituent Effects

The following diagram illustrates the electron-withdrawing effects of the substituents on the pyridine ring, which are the primary determinants of the observed ¹³C chemical shifts.

Caption: Electronic influence of substituents on the carbon atoms of 4,5-Dichloropyridine-3-carbaldehyde.

Conclusion

The ¹³C NMR spectrum of 4,5-Dichloropyridine-3-carbaldehyde provides a clear and detailed fingerprint of its carbon skeleton. By understanding the fundamental principles of chemical shifts and the influence of the chloro and aldehyde substituents, a confident and accurate assignment of all six carbon signals can be achieved. The experimental protocol and spectral analysis presented in this guide offer a robust framework for the structural elucidation of this important chemical entity, ensuring its correct identification and purity assessment in research and development settings.

References

- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

St. Olaf College and St. John's University. (n.d.). NMR Electronegativity. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (n.d.). Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds. Retrieved from [Link]

-

Scribd. (n.d.). Chapter 4 13C NMR Spectros. Retrieved from [Link]

-

MDPI. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(4), 535-543. [Link]

-

ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 737-741. [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

University of California, Davis. (n.d.). Running 13C spectra. Retrieved from [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

Sources

Technical Monograph: Mass Spectrometry Profiling of 4,5-Dichloropyridine-3-carbaldehyde

The following is an in-depth technical guide for 4,5-Dichloropyridine-3-carbaldehyde , designed for analytical chemists and drug discovery scientists.

CAS: 914397-60-5 | Formula: C₆H₃Cl₂NO | Exact Mass: 174.96[1]

Executive Summary & Chemical Context

4,5-Dichloropyridine-3-carbaldehyde is a high-value heterocyclic intermediate used primarily in the synthesis of fused pyridine systems (e.g., pyrido[4,3-d]pyrimidines) and kinase inhibitors.[1] Its structural uniqueness lies in the vicinal dichloride motif adjacent to a reactive aldehyde, making it highly susceptible to nucleophilic aromatic substitution (

For the analytical scientist, this molecule presents a specific challenge: distinguishing it from its regioisomers (e.g., 2,4-dichloro or 5,6-dichloro variants) and quantifying it despite its potential for hydration (gem-diol formation) or oxidation.[1] This guide provides a self-validating MS workflow to ensure identity confirmation and purity assessment.

Physicochemical & Ionization Profile

Before attempting MS acquisition, one must understand the ionization thermodynamics of the pyridine core.[1]

| Property | Value | MS Implication |

| Monoisotopic Mass | 174.9592 | Base peak target for HRMS.[1] |

| Molecular Weight | 176.00 g/mol | Average weight for stoichiometric calculations.[1] |

| LogP | ~1.8 - 2.1 | Retains well on C18; elutes with moderate organic %.[1] |

| pKa (Pyridine N) | ~2.0 - 3.0 | Reduced basicity due to electron-withdrawing Cl atoms.[1] Requires acidic mobile phase (pH < 3) for efficient ESI+ protonation.[1] |

| Reactivity | Aldehyde | Prone to in-source oxidation (+16 Da) or hydration (+18 Da) if source temp is too low or aqueous phase is too high.[1] |

Isotope Fingerprint (The "Cl2" Signature)

The most critical validation step is matching the chlorine isotope pattern.[1] A molecule with two chlorine atoms exhibits a distinct 9:6:1 intensity ratio for the

Theoretical Abundances (ESI+ Mode, [M+H]⁺):

| Ion Species | m/z (Nominal) | Relative Intensity (%) | Origin |

| 176 | 100% | ³⁵Cl, ³⁵Cl | |

| 178 | ~64% | ³⁵Cl, ³⁷Cl | |

| 180 | ~10% | ³⁷Cl, ³⁷Cl |

Expert Insight: If your spectrum shows a 3:1 ratio (single Cl) or a complex cluster differing from above, you likely have a mono-dechlorinated impurity (m/z 142) or a trichlorinated byproduct.[1]

Fragmentation Pathways (MS/MS)

In Collision-Induced Dissociation (CID), 4,5-Dichloropyridine-3-carbaldehyde follows a predictable degradation logic driven by the stability of the pyridine ring and the lability of the carbonyl substituent.[1]

Mechanistic Breakdown

-

Primary Loss (-CO): The aldehyde group typically ejects carbon monoxide (28 Da) to form a dichloropyridinium cation.[1]

-

Transition:

-

-

Secondary Loss (-Cl): Radical cleavage of the chlorine atom (35 Da) from the destabilized ring.[1]

-

Transition:

-

-

Ring Fragmentation (-HCN): Characteristic of pyridines, the ring opens with the loss of hydrogen cyanide (27 Da).[1]

Visualization: Fragmentation Logic

The following diagram illustrates the parent-to-daughter ion transitions expected in a Q-TOF or Triple Quadrupole experiment.

Caption: Proposed ESI+ fragmentation pathway for 4,5-Dichloropyridine-3-carbaldehyde showing sequential mass losses.

Validated Experimental Protocol

To ensure reproducibility, avoid generic "run and gun" approaches. Use this specific LC-MS method designed to prevent on-column hydration of the aldehyde.[1]

A. Sample Preparation[1][2]

-

Solvent: Acetonitrile (MeCN) is preferred over Methanol.[1] Methanol can form hemiacetals with the aldehyde, creating "ghost" peaks at M+32.[1]

-

Concentration: 10 µg/mL.[1]

-

Additives: 0.1% Formic Acid (FA) is mandatory to protonate the pyridine nitrogen (

) for ESI detection.[1]

B. LC-MS Method Parameters

This method utilizes a "Ballistic Gradient" to minimize residence time and potential degradation.[1]

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Waters BEH or Agilent ZORBAX), 2.1 x 50mm, 1.7µm | Short column for fast elution; high surface area for peak shape.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source.[1] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic organic solvent to prevent acetal formation.[1] |

| Flow Rate | 0.6 mL/min | High flow to suppress adduct formation.[1] |

| Gradient | 5% B (0-0.5 min) | Rapid ramp to elute the moderately lipophilic dichloride.[1] |

| Ion Source | ESI Positive | APCI is a valid alternative if ESI sensitivity is low due to Cl electron withdrawal.[1] |

| Source Temp | 350°C | High heat ensures desolvation but monitor for thermal oxidation.[1] |

C. Self-Validating Workflow

This logic gate ensures data integrity before you accept the result.[1]

Caption: Decision tree for validating the identity of 4,5-Dichloropyridine-3-carbaldehyde via MS.

Troubleshooting & Impurity Profiling

In drug development, the purity of this starting material is paramount.[1] Common impurities and their MS signatures include:

-

4,5-Dichloropyridine-3-carboxylic acid (Oxidation Product):

-

4-Chloro-3-formylpyridine (Des-chloro impurity):

-

Hemiacetal Formation (Artifact):

References

-

PubChem. (2025).[1] Compound Summary: 4-Chloropyridine-3-carbaldehyde (Analogous fragmentation data). National Library of Medicine.[1] [Link]

-

MassBank. (2020).[1] Mass Spectrum of Chlorinated Pyridines (Spectral Database). MassBank Consortium.[1] [Link][1]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns of Halogenated Aromatics. [Link]

Sources

An In-Depth Technical Guide to the FT-IR Spectrum of 4,5-Dichloropyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloropyridine-3-carbaldehyde is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development as a versatile synthetic intermediate. Accurate and unambiguous structural confirmation is paramount in the synthesis of novel chemical entities. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for verifying the functional group identity and substitution pattern of such molecules. This guide provides a detailed analysis of the expected FT-IR spectrum of 4,5-Dichloropyridine-3-carbaldehyde, establishes a rigorous experimental protocol for data acquisition, and offers an in-depth interpretation of the principal vibrational modes. By synthesizing data from analogous structures and computational chemistry principles, this document serves as an authoritative reference for researchers engaged in the synthesis and characterization of substituted pyridine derivatives.

Introduction: The Role of FT-IR in Characterizing Synthetic Intermediates

In the landscape of pharmaceutical and agrochemical research, substituted pyridine scaffolds are foundational building blocks for a vast array of biologically active compounds. 4,5-Dichloropyridine-3-carbaldehyde, a member of this class, presents a unique combination of functional groups: a reactive aldehyde, a heteroaromatic pyridine ring, and vicinal chloro-substituents. This combination makes it a valuable precursor for generating molecular diversity.

The successful synthesis of a target molecule from such an intermediate requires stringent quality control at every step. FT-IR spectroscopy provides an essential first-pass confirmation of success. It allows a scientist to instantly verify the presence of key functional groups—most notably the aldehyde's carbonyl (C=O) group—and to confirm changes from the starting materials. This guide explains the causality behind the expected spectral features of 4,5-Dichloropyridine-3-carbaldehyde, grounding the interpretation in both empirical data from related structures and the robust predictive power of computational methods.

Foundational Principles: Predicting a High-Fidelity Spectrum

Our analysis is built upon two pillars:

-

Empirical Data from Analogues: We will use the known vibrational assignments of the parent molecule, pyridine-3-carbaldehyde (nicotinaldehyde), as a baseline.[1][2] The influence of the two chlorine atoms is then inferred from extensive literature on chloro-aromatic compounds.

-

Computational Validation: Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for calculating harmonic vibrational frequencies with high accuracy.[3] Such theoretical calculations are routinely used to support and assign experimental spectra, and their predictive power is a cornerstone of contemporary spectroscopic analysis.[4][5]

This dual approach ensures that the subsequent spectral interpretation is not mere speculation, but a scientifically rigorous prediction that researchers can trust and validate against their own experimental data.

A Self-Validating Experimental Protocol for FT-IR Analysis

The quality of an FT-IR spectrum is directly dependent on the integrity of the sample preparation and data acquisition process. The following protocol for solid-phase analysis using the potassium bromide (KBr) pellet technique is designed to be self-validating by minimizing common sources of error, such as moisture contamination.

Step-by-Step Methodology: KBr Pellet Preparation and Acquisition

-

Materials & Equipment:

-

4,5-Dichloropyridine-3-carbaldehyde (solid sample)

-

FT-IR grade Potassium Bromide (KBr), powder

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR Spectrometer (e.g., PerkinElmer Spectrum One, Thermo Fisher Nicolet iS10)[6]

-

-

Preparation – The Causality of Dryness:

-

Step 2.1: Gently dry the KBr powder in an oven at ~110°C for at least 2 hours and cool in a desiccator. Rationale: KBr is hygroscopic. This step is critical to remove adsorbed water, which would otherwise introduce a broad, intense O-H stretching band around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, potentially obscuring key sample peaks.

-

Step 2.2: Weigh approximately 1-2 mg of the 4,5-Dichloropyridine-3-carbaldehyde sample and ~200 mg of the dried KBr. The precise 1:100 ratio is key for achieving a clear, translucent pellet and optimal signal intensity.

-

-

Homogenization:

-

Step 3.1: Add the KBr and the sample to the agate mortar.

-

Step 3.2: Grind the mixture gently at first to break up larger crystals, then with increasing pressure for 3-5 minutes until the mixture is a fine, homogenous powder with a consistent, flour-like texture. Rationale: Thorough grinding minimizes scattering of infrared radiation (the Christiansen effect), which can distort peak shapes and baselines. An agate mortar is used to prevent contamination from softer materials.

-

-

Pellet Formation:

-

Step 4.1: Transfer a portion of the homogenous powder into the pellet die.

-

Step 4.2: Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes.

-

Step 4.3: Carefully release the pressure and extract the die. A high-quality pellet will be thin and transparent or translucent.

-

-

Data Acquisition:

-

Step 5.1: Place the KBr pellet into the spectrometer's sample holder.

-

Step 5.2: Acquire a background spectrum of the empty sample compartment. Rationale: This is a self-validating step that accounts for atmospheric CO₂ (~2350 cm⁻¹) and water vapor, ensuring these signals are subtracted from the final sample spectrum.

-

Step 5.3: Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹.[7] Co-adding 16 or 32 scans is standard practice to improve the signal-to-noise ratio.

-

Predicted FT-IR Spectrum: A Detailed Vibrational Assignment

The FT-IR spectrum of 4,5-Dichloropyridine-3-carbaldehyde can be logically divided into several key regions, each providing specific structural information. The predicted locations of the major absorption bands are summarized in the table below, followed by a detailed discussion of their origins.

Table 1: Predicted Vibrational Frequencies for 4,5-Dichloropyridine-3-carbaldehyde

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |

| ~3080 - 3030 | Weak-Medium | Aromatic C-H Stretch | Characteristic of H atoms on the pyridine ring.[8] |

| ~2850 & ~2750 | Weak (often sharp) | Aldehydic C-H Stretch (Fermi Resonance) | A highly diagnostic pair of peaks for an aldehyde group. |

| ~1710 - 1690 | Strong, Sharp | C=O Stretch (Carbonyl) | The most intense and unambiguous peak in the spectrum. Position is lowered due to conjugation with the aromatic ring.[9] |

| ~1600 - 1550 | Medium-Strong | Pyridine Ring C=C and C=N Stretching | Multiple bands are expected in this region, characteristic of the heteroaromatic core. |

| ~1450 - 1380 | Medium | Pyridine Ring Stretching / C-H In-Plane Bending | Further characteristic vibrations of the substituted pyridine ring. |

| ~1220 - 1180 | Medium | C-C Stretch (Ring-Aldehyde) | Vibration of the single bond connecting the aldehyde group to the pyridine ring. |

| ~1100 - 1000 | Medium | Pyridine Ring Breathing / C-H In-Plane Bending | Ring deformation modes sensitive to substitution patterns. |

| ~850 - 750 | Strong | C-Cl Stretch | Strong absorptions due to the two chlorine substituents on the aromatic ring. |

| < 700 | Medium-Weak | Out-of-Plane Ring Bending | Deformations of the pyridine ring out of the molecular plane. |

High-Frequency Region (>2700 cm⁻¹): C-H Stretching Vibrations

-

Aromatic C-H Stretch (~3080 - 3030 cm⁻¹): The two remaining hydrogen atoms on the pyridine ring (at positions 2 and 6) will give rise to C-H stretching vibrations. These typically appear as weak to medium intensity peaks just above 3000 cm⁻¹, a characteristic feature distinguishing aromatic C-H from aliphatic C-H bonds.[8]

-

Aldehydic C-H Stretch (~2850 & ~2750 cm⁻¹): One of the most diagnostic features of an aldehyde is the C-H stretch of the -CHO group. This vibration often couples with an overtone of the C-H bending mode, a phenomenon known as Fermi resonance, resulting in two distinct, sharp peaks of weak to medium intensity.[10] The appearance of this doublet is strong evidence for the presence of the aldehyde functional group.

The Carbonyl Region (1800 - 1650 cm⁻¹): The Key Identifier

-

C=O Stretch (~1710 - 1690 cm⁻¹): The carbonyl (C=O) stretching vibration is expected to be the most intense and sharpest peak in the entire spectrum. For aromatic aldehydes, this peak typically appears in the 1710-1685 cm⁻¹ range.[9] The conjugation of the carbonyl group with the π-electron system of the pyridine ring slightly weakens the C=O double bond, lowering its vibrational frequency compared to a saturated aliphatic aldehyde (which appears at 1740-1720 cm⁻¹).[10] The precise position within this range will be influenced by the electron-withdrawing effects of the chloro-substituents.

The Fingerprint Region (<1600 cm⁻¹): Ring and Substituent Vibrations

-

Pyridine Ring Vibrations (~1600 - 1380 cm⁻¹): The pyridine ring gives rise to a series of complex C=C and C=N stretching vibrations. These typically appear as a set of two or more medium-to-strong bands in the 1600-1550 cm⁻¹ region and another set near 1450-1380 cm⁻¹.[11] The specific pattern and positions of these bands are highly sensitive to the substitution pattern on the ring, making them a true "fingerprint" for the molecule.

-

C-Cl Stretching (~850 - 750 cm⁻¹): The vibrations of the carbon-chlorine bonds are expected to produce strong absorptions in the lower frequency region of the spectrum. For chloro-aromatic compounds, these C-Cl stretching modes are typically found between 850 and 750 cm⁻¹. The presence of two chlorine atoms may lead to two distinct bands or a single, broadened strong absorption in this area.

Experimental and Data Processing Workflow

The logical flow from sample receipt to final data interpretation is crucial for ensuring reproducible and reliable results. This process can be visualized as a self-validating loop where each step confirms the integrity of the previous one.

Caption: FT-IR Analysis Workflow for 4,5-Dichloropyridine-3-carbaldehyde.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of 4,5-Dichloropyridine-3-carbaldehyde in a drug discovery or chemical synthesis setting. By understanding the foundational principles of group frequencies and leveraging data from analogous compounds, researchers can confidently interpret the spectrum of this molecule. The key diagnostic signals are the strong and sharp carbonyl (C=O) stretch anticipated around 1700 cm⁻¹, the characteristic Fermi resonance doublet of the aldehydic C-H stretch (~2850/2750 cm⁻¹), and strong C-Cl absorptions in the 850-750 cm⁻¹ region. These features, in conjunction with the fingerprint pattern of the substituted pyridine ring, provide a rapid and robust confirmation of molecular identity, ensuring the integrity of subsequent synthetic transformations.

References

-

Al-Salahi, R., & Abdellatif, M. M. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(19), 6643. [Link]

-

El-Gammal, O. A., & El-Bindary, A. A. (2016). Experimental FTIR and Theoretical Investigation of the Molecular Structure and Vibrational Spectra of Terephthaloyl Chloride. IOSR Journal of Applied Chemistry, 9(8), 50-60. [Link]

-

Ahmad, T., et al. (2019). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. World Wide Journal of Multidisciplinary Research and Development. [Link]

-

Romano, R. M., et al. (2021). New insights into the Ar-matrix-isolation FTIR spectroscopy and photochemistry of dichloroacetyl chloride, ClC(O)CHCl2. Journal of Photochemistry and Photobiology A: Chemistry, 404, 112948. [Link]

-

Krishnakumar, V., & Ramasamy, R. (2010). Computational Study of 3-Pyridine Carboxaldehyde. Material Science Research India, 7(1), 351-356. [Link]

-

de Lima, M. B., et al. (2016). Crystal structure and DFT calculations of 4,5-dichloropyridazin-3-(2H)-one. Journal of Chemical and Pharmaceutical Research, 8(1), 279-286. [Link]

-

Prasad, M., et al. (2018). Pyridinecarboxaldehydes: Structures, Vibrational Assignments and Molecular Characteristics Using Experimental and Theoretical Methods. Journal of Molecular Structure, 1157, 469-482. [Link]

-

Arjunan, V., et al. (2009). FTIR and FT Raman spectra, vibrational assignments, ab initio, DFT and normal coordinate analysis of alpha,alpha dichlorotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(2), 241-248. [Link]

-

ResearchGate. (n.d.). FTIR and FT Raman spectra, vibrational assignments, ab initio, DFT and normal coordinate analysis of α,α dichlorotoluene. Request PDF. [Link]

-

Szafert, S., & Wróbel, Z. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(11), 3354. [Link]

-

Sundaraganesan, N., et al. (2008). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(1), 127-135. [Link]

-

ResearchGate. (n.d.). Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine. Request PDF. [Link]

-

NIST. (n.d.). 3-Pyridinecarboxaldehyde. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Investigation of Structures, FTIR, FT-Raman, In Vivo Anti-Inflammatory, Molecular Docking and Molecular Characteristics of 2-Amino-3-Pyridine Carboxaldehyde and Its Copper(II) Complex Using Experimental and Theoretical Approach. Request PDF. [Link]

-

Zhang, Y., et al. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. Molecules, 28(12), 4684. [Link]

-

Lee, S. Y., et al. (2023). Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. The Journal of Physical Chemistry A, 127(42), 8829–8839. [Link]

-

ResearchGate. (n.d.). IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L2. Download Scientific Diagram. [Link]

-

Kullie, O., & Saue, T. (2012). Relativistic Four-Component DFT Calculations of Vibrational Frequencies. ChemPhysChem, 13(3), 701-709. [Link]

-

ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... Download Scientific Diagram. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex... Download Scientific Diagram. [Link]

-

LibreTexts Chemistry. (2023). 12.9: Infrared Spectra of Some Common Functional Groups. [Link]

-